molecular formula C9H13NO B13582929 (4-((Methylamino)methyl)phenyl)methanol

(4-((Methylamino)methyl)phenyl)methanol

Cat. No.: B13582929
M. Wt: 151.21 g/mol
InChI Key: XZRBKRJYOUSBMI-UHFFFAOYSA-N
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Description

(4-((Methylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a methylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-((Methylamino)methyl)phenyl)methanol involves the reduction of 4-((Methylamino)methyl)benzaldehyde using borane-tetrahydrofuran (THF) complex. The reaction is typically carried out at temperatures ranging from 0 to 25°C for about 6 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-((Methylamino)methyl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-((Methylamino)methyl)benzaldehyde or 4-((Methylamino)methyl)benzoic acid.

    Reduction: 4-((Methylamino)methyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-((Methylamino)methyl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((Methylamino)methyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (4-((Methylamino)methyl)benzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.

    (4-((Methylamino)methyl)benzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    (4-((Methylamino)methyl)aniline): Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

(4-((Methylamino)methyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and a methylamino group on the phenyl ring

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[4-(methylaminomethyl)phenyl]methanol

InChI

InChI=1S/C9H13NO/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3

InChI Key

XZRBKRJYOUSBMI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)CO

Origin of Product

United States

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